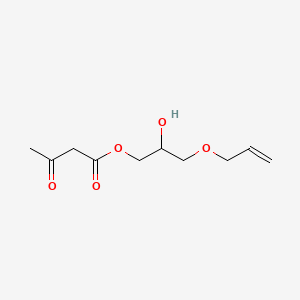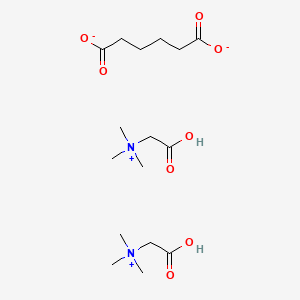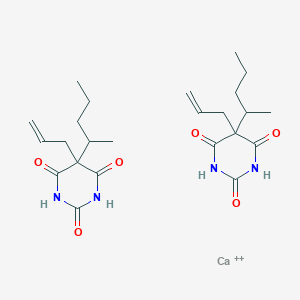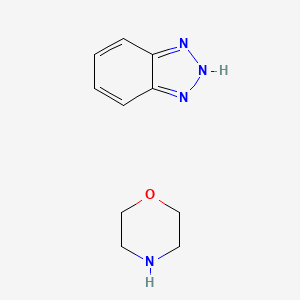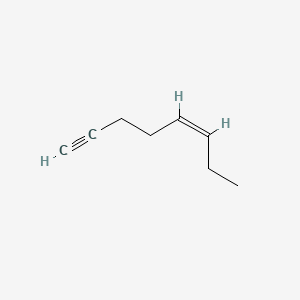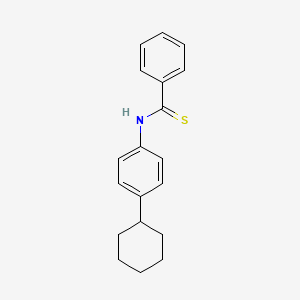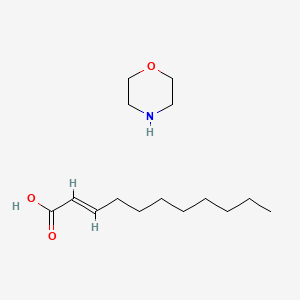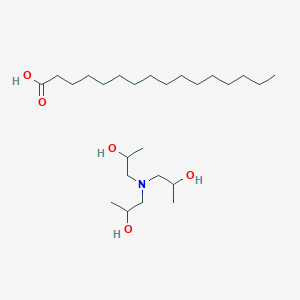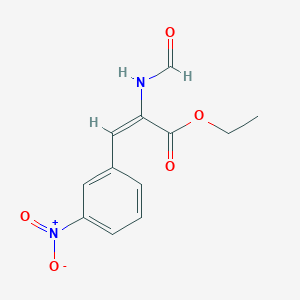
Thiodiformamidinium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiodiformamidinium dichloride is a chemical compound with the molecular formula C₂H₈Cl₂N₄S. It is also known by its IUPAC name, thiourea;dihydrochloride. This compound is characterized by its unique structure, which includes two thiourea groups linked by a sulfur atom and stabilized by two chloride ions. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: Thiodiformamidinium dichloride can be synthesized through the reaction of thiourea with hydrochloric acid. The reaction typically involves dissolving thiourea in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:
CS(NH₂)₂+2HCl→C₂H₈Cl₂N₄S
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions: Thiodiformamidinium dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: It can be reduced to form simpler thiourea derivatives.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield simpler thiourea compounds.
科学研究应用
Thiodiformamidinium dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of thiodiformamidinium dichloride involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its thiourea groups can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The exact pathways and targets depend on the specific application and conditions.
相似化合物的比较
Thiodiformamidinium dichloride can be compared with other similar compounds, such as:
Thiourea: While thiourea is a simpler compound, this compound has enhanced reactivity due to the presence of chloride ions.
Dithiobiuret: This compound also contains sulfur and nitrogen atoms but has a different structure and reactivity profile.
Guanidinium Chloride: Similar in having chloride ions, but differs in its core structure and applications.
Uniqueness: this compound is unique due to its dual thiourea groups and the presence of chloride ions, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
29510-13-2 |
|---|---|
分子式 |
C2H8Cl2N4S |
分子量 |
191.08 g/mol |
IUPAC 名称 |
[amino-[amino(azaniumylidene)methyl]sulfanylmethylidene]azanium;dichloride |
InChI |
InChI=1S/C2H6N4S.2ClH/c3-1(4)7-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
InChI 键 |
RSLZKBYINUAHLM-UHFFFAOYSA-N |
规范 SMILES |
C(=[NH2+])(N)SC(=[NH2+])N.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
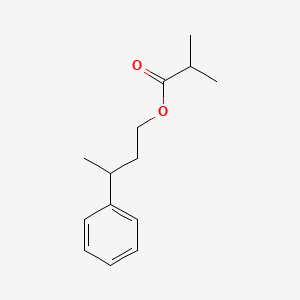
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
